1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea
Description
The study of thiourea (B124793) and its derivatives is a dynamic and continually expanding field in chemical science. The unique properties imparted by the thiocarbonyl group, flanked by two nitrogen atoms, make these compounds valuable scaffolds in a multitude of applications, from medicinal chemistry to materials science.
The thiourea functional group, characterized by the formula (R¹R²N)(R³R⁴N)C=S, is a structural analog of urea (B33335) where the oxygen atom is replaced by sulfur. mdpi.com This substitution is pivotal, altering the molecule's electronic properties, hydrogen-bonding capabilities, and coordination behavior. mdpi.commdpi.com
In medicinal chemistry , the thiourea moiety is considered a "privileged structure" due to its ability to form stable hydrogen bonds with biological targets like proteins and enzymes. mdpi.com This interaction capability has led to the development of numerous thiourea-containing compounds with a wide spectrum of biological activities. mdpi.comrsc.org Research has demonstrated their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. mdpi.comrsc.org
In organic synthesis , thiourea derivatives are versatile intermediates for constructing various heterocyclic compounds. researchgate.net They also function as effective organocatalysts, activating electrophiles through hydrogen bonding, a key principle in asymmetric synthesis. analis.com.my
The field of coordination chemistry extensively utilizes thiourea derivatives as ligands. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows them to form stable complexes with a wide range of metal ions, leading to materials with interesting catalytic and electronic properties. rsc.orgwaikato.ac.nz
| Research Area | Significance of Thiourea Moiety | Key Applications |
|---|---|---|
| Medicinal Chemistry | Forms stable hydrogen bonds with biological targets. mdpi.com | Development of antibacterial, anticancer, and antiviral drugs. mdpi.comrsc.org |
| Organic Synthesis | Acts as a versatile intermediate and organocatalyst. researchgate.netanalis.com.my | Synthesis of heterocyclic compounds and asymmetric catalysis. researchgate.netanalis.com.my |
| Coordination Chemistry | Functions as a versatile ligand with hard and soft donor atoms. rsc.orgwaikato.ac.nz | Formation of stable metal complexes with catalytic potential. rsc.orgwaikato.ac.nz |
N,N'-disubstituted thioureas, such as 1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea, are a focal point of research due to the tunability of their properties by altering the substituents on the nitrogen atoms.
Synthesis: The synthesis of unsymmetrical N,N'-disubstituted thioureas is typically achieved through the reaction of an isothiocyanate with a primary or secondary amine. mdpi.comijsr.net For instance, phenyl isothiocyanate can be reacted with N,N-diethyldiaminopropane to yield the target compound. Various synthetic methodologies have been developed, including microwave-assisted and solvent-free conditions, to improve efficiency and yield. researchgate.net
| Reactant 1 | Reactant 2 | Product Class | General Reaction |
|---|---|---|---|
| Isothiocyanate (R-N=C=S) | Primary/Secondary Amine (R'-NHR'') | N,N'-Disubstituted Thiourea | R-N=C=S + R'-NHR'' → R-NH-C(=S)-NR'R'' mdpi.comijsr.net |
Coordination Chemistry: The coordination behavior of N,N'-disubstituted thioureas is a rich area of study. These ligands can coordinate to metal centers in several ways. Bidentate coordination through the sulfur and one of the nitrogen atoms is common, forming stable chelate rings. waikato.ac.nz The specific coordination mode can be influenced by the nature of the substituents on the nitrogen atoms and the metal ion involved. waikato.ac.nzrsc.org For example, bulky substituents may favor monodentate coordination through the sulfur atom. rsc.org The resulting metal complexes have been investigated for their catalytic activity and potential as new therapeutic agents. rsc.org
Biological Activity: A significant body of research focuses on the biological applications of N,N'-disubstituted thioureas. The lipophilicity and electronic properties of the substituents play a crucial role in determining the type and potency of their biological activity. For example, derivatives bearing aromatic and halogenated phenyl rings have shown promising results as antimicrobial and anticancer agents. rsc.orgrsc.org The diethylaminopropyl group in the target compound introduces a basic side chain, which can influence its pharmacokinetic properties and interaction with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(diethylamino)propyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S/c1-3-17(4-2)12-8-11-15-14(18)16-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCYOGKGXROLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223279 | |
| Record name | Urea, 1-(3-(diethylamino)propyl)-3-phenyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730-19-8 | |
| Record name | Urea, 1-(3-(diethylamino)propyl)-3-phenyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(3-(diethylamino)propyl)-3-phenyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for 1 3 Diethylaminopropyl 3 Phenyl 2 Thiourea and Analogues
Established Synthetic Routes to Thiourea (B124793) Derivatives
The formation of the thiourea backbone is typically achieved through efficient and high-yielding reactions. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
The most common and direct method for synthesizing unsymmetrically disubstituted thioureas, such as 1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea, is the reaction between an isothiocyanate and an amine. rsc.orggoogle.com In this specific case, the synthesis would involve the reaction of phenyl isothiocyanate with N,N-diethyl-1,3-propanediamine.
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The subsequent proton transfer from the amine nitrogen to the isothiocyanate nitrogen results in the stable thiourea product. This reaction is typically high-yielding and can often be carried out under mild conditions. nih.gov
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCR strategies have been developed for thiourea synthesis. semanticscholar.orgresearchgate.net A notable approach involves the reaction of an amine, carbon disulfide, and a second amine in a single reaction vessel. organic-chemistry.orgnih.gov In this scenario, the first amine reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt intermediate, which then eliminates hydrogen sulfide (B99878) to generate an isothiocyanate in situ. This reactive intermediate is immediately trapped by the second amine present in the mixture to form the final thiourea product.
Another innovative one-pot method utilizes isocyanides, elemental sulfur, and amines. nih.gov This atom-economic reaction proceeds efficiently to produce thioureas in excellent yields. organic-chemistry.org Such strategies avoid the need to isolate the often volatile or unstable isothiocyanate intermediates, simplifying the experimental procedure. semanticscholar.org
While many thiourea syntheses proceed efficiently without a catalyst, certain transformations benefit from catalytic assistance to enhance reaction rates or enable reactions under milder conditions. Thiourea derivatives themselves have emerged as powerful hydrogen-bond donor organocatalysts for a variety of organic reactions. researchgate.netwikipedia.orgchemrxiv.org They activate electrophiles, such as carbonyls and imines, through double hydrogen-bonding, facilitating nucleophilic attack. wikipedia.orglibretexts.org
For the synthesis of thioureas, catalysts can play a different role. For instance, the use of a phase transfer catalyst like PEG-400 has been reported for the synthesis of N,N'-disubstituted thioureas. In some cases, Brønsted acids are employed to activate the reaction partners. researchgate.netacs.org Mechanochemical approaches, such as ball milling, can also be considered a form of catalysis, where mechanical energy accelerates the solid-state reaction between reactants, often without the need for solvents. nih.gov
Optimization of Synthetic Conditions for Thiourea Production
Maximizing the yield and purity of the desired thiourea product requires careful optimization of various reaction parameters. The choice of solvent, reaction temperature, and duration are critical factors that can significantly impact the outcome of the synthesis.
The solvent plays a crucial role in thiourea synthesis, affecting reactant solubility, reaction rate, and sometimes even the reaction pathway. The choice of solvent can influence the catalytic efficiency in catalyzed reactions. researchgate.net Anhydrous, inert organic solvents such as dichloromethane, ethyl acetate (B1210297), or acetone (B3395972) are commonly used for the reaction between isothiocyanates and amines. google.comanalis.com.my
Recent efforts towards greener chemistry have explored the use of more environmentally benign solvent systems. Water has been successfully employed as a medium for thiourea synthesis, offering benefits such as low cost, non-flammability, and simple product isolation via filtration. organic-chemistry.org The use of aqueous polysulfide solutions has also been developed for the multicomponent synthesis of thioureas, allowing the reaction to proceed under homogeneous and mild conditions. nih.govmdpi.com The selection of an appropriate solvent system is a key step in optimizing the synthesis for both yield and environmental impact.
The following table summarizes the effect of different solvents on the yield of thiourea derivatives as reported in various studies.
| Reactants | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 1-Naphthyl isothiocyanate + 1,3-Phenylenediamine | Dichloromethane (DCM) | 82% | analis.com.my |
| Isocyanides + Amines + Sulfur | Water/Acetonitrile (B52724) | 91-96% | researchgate.net |
| Isocyanates + Amines | Water ("on-water") | High Yields | organic-chemistry.org |
| Urea (B33335) + Lawesson's Reagent | Not specified | 62.37% | bibliotekanauki.pl |
| Isothiocyanate + Amine | Ethyl Acetate | High Yields | google.com |
Reaction temperature and duration are interdependent parameters that must be carefully controlled to achieve optimal results. The reaction between isothiocyanates and amines is often exothermic and can proceed at room temperature (20-30°C). google.com However, for less reactive starting materials or in multicomponent systems, heating may be necessary to drive the reaction to completion.
Increasing the temperature generally increases the reaction rate but may also promote the formation of unwanted by-products or lead to decomposition of the product or reactants. bibliotekanauki.pl For example, one study found that raising the temperature from 60°C to 80°C significantly improved the yield and reduced the reaction time for a three-component thiourea synthesis. researchgate.net Conversely, another synthesis identified 75°C as the optimal temperature, with higher temperatures leading to decreased yield. bibliotekanauki.plresearchgate.net The reaction duration is typically set to ensure complete consumption of the limiting reagent, which can range from minutes in microwave-assisted synthesis to over 24 hours for reflux reactions. nih.govanalis.com.my
The table below presents data from various studies, illustrating the impact of temperature and time on the synthesis of thiourea derivatives.
| Reaction Type | Temperature (°C) | Duration (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| Urea + Lawesson's Reagent | 75 | 3.5 | ~64% | bibliotekanauki.plresearchgate.net |
| 1-Naphthyl isothiocyanate + Phenylenediamine | Reflux (DCM) | 24 - 28 | 82 - 95% | analis.com.my |
| Aniline (B41778) + Ammonium (B1175870) Thiocyanate (B1210189) | 60 - 70 | 4 | 86.3% | ijcrt.org |
| Isothiocyanate + Amine | 25 - 30 | < 1 | High Yields | google.com |
| Multicomponent (Isocyanide, Amine, Sulfur) | 60 | Longer Time | 81% | researchgate.net |
| Multicomponent (Isocyanide, Amine, Sulfur) | 80 | 0.5 | 89% | researchgate.net |
Sustainable and Green Chemistry Aspects in Thiourea Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact and enhance efficiency. These approaches focus on reducing the use of hazardous reagents and solvents, lowering energy consumption, and utilizing renewable or waste-derived starting materials. Methodologies such as solvent-free reactions, the use of aqueous media, deep eutectic solvents, and energy sources like microwave and ultrasound irradiation have been explored. asianpubs.orgrsc.orggoogle.comnih.gov For instance, a one-pot method for preparing nitro N,N'-diaryl thioureas has been developed using cyrene, a biodegradable solvent derived from cellulose, as a green alternative to traditional solvents like tetrahydrofuran (B95107) (THF). nih.gov Another approach involves the solvent-free grinding of reactants, such as ammonium thiocyanate and an acid chloride, followed by the addition of an arylamine, to produce N-aryl-N'-aroyl(acyl)thioureas in good yields with short reaction times. asianpubs.org
A significant advancement in sustainable thiourea synthesis involves the utilization of ammonium thiocyanate, a compound often present in industrial waste streams, such as those from coking desulfurization processes. google.com The synthesis is based on the reversible intramolecular rearrangement of ammonium thiocyanate into thiourea at elevated temperatures. wikipedia.orgcore.ac.uk While this equilibrium has been known for over a century, challenges in conversion rates and separation have historically limited its industrial application. wikipedia.orggoogle.com
Modern methods have sought to optimize this conversion. One patented method describes heating ammonium thiocyanate, sourced from coking desulfurization waste, with aqueous ammonia (B1221849) in a closed container. When the conversion rate reaches 78-95%, the ammonia is removed, yielding crude thiourea. google.com Subsequent purification via sublimation, exploiting the different desublimation temperatures of thiourea and the remaining ammonium thiocyanate, can produce thiourea with a purity of up to 99%. google.com Other process refinements include using solvents like ethylene (B1197577) glycol to create a homogeneous reaction phase, which simplifies the process, mildens reaction conditions, and is suitable for industrial-scale production without generating waste ("three-waste discharge"). google.com The table below summarizes various conditions reported for this transformation.
Table 1: Reaction Conditions for Thiourea Synthesis from Ammonium Thiocyanate
| Starting Material | Solvent/Conditions | Temperature (°C) | Reaction Time | Yield/Purity | Reference |
| Ammonium Thiocyanate | Melt (Paraffin Bath) | 140-145 | 5-6 hours | 14-16% | prepchem.com |
| Ammonium Thiocyanate | Aqueous Ammonia | Not Specified | Not Specified | Crude Purity: 80-95% | google.com |
| Ammonium Thiocyanate | Ethylene Glycol | Not Specified | Not Specified | High Purity | google.com |
| Ammonium Thiocyanate | No Solvent | 156 | Not Specified | 26.7% Thiourea at equilibrium | core.ac.uk |
| Ammonium Thiocyanate | No Solvent | 182 | Not Specified | 23.0% Thiourea at equilibrium | core.ac.uk |
Derivatization and Further Chemical Transformations
Thiourea derivatives, including this compound, are not merely synthetic targets but also serve as versatile intermediates for creating a vast array of other compounds. The reactivity of the thiocarbonyl group and the N-H protons allows for a wide range of chemical transformations, leading to molecules with enhanced properties or specific functionalities.
Thioureas are considered fundamental building blocks in the synthesis of heterocyclic compounds, which are core structures in many natural products, agrochemicals, and pharmaceuticals. asianpubs.orgtandfonline.comresearchgate.net The reaction of thioureas with bifunctional electrophiles is a common and efficient strategy for constructing various heterocyclic rings. For example, the condensation of thioureas with α-haloketones is a classic method for preparing aminothiazoles. asianpubs.orgwikipedia.org Similarly, reactions with β-dicarbonyl compounds can yield pyrimidine (B1678525) derivatives. wikipedia.org The versatility of thioureas extends to the synthesis of a wide range of other heterocyclic systems. nih.gov These transformations highlight the role of the thiourea moiety as a synthon that can provide N-C-S or N-C-N fragments to the final heterocyclic ring.
Table 2: Heterocyclic Compounds Synthesized from Thiourea Derivatives
| Thiourea Derivative Reacts With | Resulting Heterocycle | Reference |
| α-Halo Carbonyl Compounds | 2-Amino-1,3-thiazoles | asianpubs.org |
| β-Dicarbonyl Compounds | Pyrimidines | wikipedia.org |
| Dialkyl Acetylenedicarboxylates | Various Heterocycles | tandfonline.com |
| α,α-Dicyanoolefins (with 2-naphthol) | Naphthopyran derivatives | chim.it |
| Hydrazine | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | wikipedia.org |
| Various Precursors | 1,2,4-Triazines, 1,3-Quinazolines | nih.gov |
Selective Derivatization for Enhanced Functionality or Analytical Detection
The thiourea scaffold can be selectively derivatized to introduce specific functionalities, particularly for applications in analytical chemistry. By incorporating chromogenic or fluorogenic groups, thiourea derivatives can be transformed into chemosensors for the selective detection of ions. science.govnih.gov The sulfur and nitrogen atoms of the thiourea group act as effective binding sites for both cations and anions.
This principle has been used to develop sensors for environmentally and biologically important species. For example, thiourea-based receptors have been designed for the visual and spectroscopic detection of anions like fluoride (B91410) and cyanide in both organic and aqueous media. science.gov Similarly, thiourea-functionalized probes have been synthesized for the selective fluorescent "turn-on" detection of mercury (Hg²⁺) ions. nih.gov The binding of the target ion to the thiourea moiety induces a conformational change or an electronic perturbation in the molecule, leading to a measurable change in its absorption or fluorescence spectrum. nih.govnih.gov This allows for sensitive and selective analytical methods.
Table 3: Examples of Thiourea Derivatives for Analytical Detection
| Thiourea Derivative | Target Analyte | Detection Method | Reference |
| 4,4'-bis-[3-(4-nitrophenyl) thiourea] diphenyl ether | Fluoride, Cyanide | Chromogenic / UV-vis | science.gov |
| 1-Phenyl-3-(pyridin-4-yl)thiourea | Mercury (Hg²⁺) | Fluorescent Turn-on | nih.gov |
| N1,N3-bis[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]isophthalamide | Copper (Cu²⁺) | Potentiometric | science.gov |
Advanced Spectroscopic and Structural Characterization Methodologies
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea, the predicted ¹H NMR spectrum would exhibit distinct signals for each type of proton. The aromatic protons of the phenyl group would typically appear as multiplets in the downfield region (around 7.0-7.5 ppm). The protons of the propyl chain would show characteristic splitting patterns, with the methylene (B1212753) group adjacent to the nitrogen of the thiourea (B124793) moiety being the most deshielded. The diethylamino group would present as a quartet for the methylene protons and a triplet for the terminal methyl groups. The N-H protons of the thiourea group would likely appear as broad singlets, and their chemical shift could be concentration-dependent due to hydrogen bonding.
The ¹³C NMR spectrum would complement the proton data, showing a distinct signal for each unique carbon atom. The thiocarbonyl carbon (C=S) is a key diagnostic peak, expected to appear significantly downfield (typically in the range of 180-190 ppm). Aromatic carbons would resonate in the 120-140 ppm region, while the aliphatic carbons of the diethylaminopropyl group would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Fragments of this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.0 - 7.5 (m) | 120 - 140 |
| NH -Phenyl | Broad singlet | - |
| NH -Propyl | Broad singlet | - |
| C =S | - | 180 - 190 |
| N-C H₂-CH₂ | Triplet | ~40-50 |
| CH₂-C H₂-CH₂ | Multiplet | ~20-30 |
| CH₂-CH₂-C H₂-N | Triplet | ~50-60 |
| N( C H₂CH₃)₂ | Quartet | ~45-55 |
Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
In the IR spectrum of this compound, key vibrational bands would confirm its structure. The N-H stretching vibrations of the thiourea moiety are expected to appear as one or two bands in the region of 3100-3400 cm⁻¹. The precise position and shape of these bands can be influenced by hydrogen bonding. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic propyl and ethyl groups would be observed just above and below 3000 cm⁻¹, respectively. A strong band corresponding to the C=S (thiocarbonyl) stretching vibration is a crucial diagnostic peak for thiourea derivatives, typically found in the region of 1300-1400 cm⁻¹, although its intensity can be variable. The C-N stretching vibrations would also be present, likely in the 1000-1350 cm⁻¹ range. For related N,N′-bis(2-dialkylaminophenyl)thioureas, N-H stretches have been observed around 3165-3226 cm⁻¹. nih.gov
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3400 |
| C-H (aromatic) | Stretching | > 3000 |
| C-H (aliphatic) | Stretching | < 3000 |
| C=S | Stretching | 1300 - 1400 |
| C-N | Stretching | 1000 - 1350 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.
For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the phenylthiourea (B91264) chromophore. Phenylthiourea itself exhibits absorption maxima around 240 nm and 270 nm. chemexper.com The presence of the diethylaminopropyl substituent is not expected to significantly alter the position of these absorption bands, as it is not in conjugation with the aromatic system. Studies on substituted diphenylthiourea derivatives have shown absorption maxima in similar regions. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could provide the exact molecular formula. The fragmentation pattern would likely involve cleavage of the bonds within the diethylaminopropyl side chain, such as the loss of an ethyl radical or a diethylamino group. Cleavage of the N-C bonds of the thiourea core could also occur. For phenylthiourea, prominent fragments corresponding to the phenyl isothiocyanate and aniline (B41778) ions are often observed. nist.gov
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined.
While no crystal structure of this compound has been reported, analysis of related thiourea derivatives provides insights into the likely solid-state conformation. Thiourea derivatives are known to exhibit extensive intermolecular hydrogen bonding, often involving the N-H protons as donors and the sulfur atom as an acceptor, leading to the formation of dimers, chains, or more complex supramolecular assemblies. nih.gov The bulky diethylaminopropyl group in the title compound might influence the packing arrangement and could potentially participate in weaker C-H···S or C-H···π interactions. The planarity of the thiourea unit and the dihedral angles between the phenyl ring and the thiourea plane would be key structural parameters determined by an X-ray crystallographic study.
Mechanistic Research on Molecular Interactions of Thiourea Derivatives Non Clinical Focus
Principles of Molecular Recognition and Binding Modes
The thiourea (B124793) scaffold, characterized by an S=C(NRH)₂ core, is a versatile functional group capable of forming specific and robust non-covalent interactions. This capability is central to its role in molecular recognition and has made it a privileged structure in the design of catalysts and biologically active molecules. The key to its function lies in the strong hydrogen-bond-donating capacity of its N-H protons.
Role of Hydrogen Bonding Networks in Thiourea Interactions
The two N-H groups of the thiourea moiety are excellent hydrogen bond donors. Their ability to form a bifurcated, or "clamp-like," hydrogen bond with a single acceptor atom on a substrate is a defining feature of their binding mode. This dual hydrogen bonding significantly enhances the strength and specificity of the interaction compared to a single hydrogen bond.
Several factors influence the strength of these hydrogen bonds:
Acidity of N-H Protons: Thioureas are generally stronger hydrogen-bond donors than their urea (B33335) counterparts. This is attributed to the electronic properties of the thiocarbonyl (C=S) group compared to the carbonyl (C=O) group.
Substituent Effects: Electron-withdrawing groups attached to the nitrogen atoms increase the acidity of the N-H protons, thereby strengthening their hydrogen-bonding capability.
Conformation: The trans-trans conformation of the N-H groups is typically favored for effective dual hydrogen bonding to a single substrate, allowing the thiourea to act as a molecular "clamp".
Time-resolved infrared spectroscopy experiments have shown that even in a dual hydrogen-bonding motif, one N–H group often forms a stronger bond to a carbonyl moiety, while the second N–H group interacts more weakly. This dynamic exchange of hydrogen bonds can occur on a picosecond timescale.
Mechanistic Insights into Interactions with Thiol-Containing Proteins and Nucleic Acids
Interactions with Thiol-Containing Proteins: The sulfur atom in thiourea and the thiol group (-SH) of cysteine residues in proteins can engage in various interactions. While less reactive than free thiols, the thiocarbonyl group can act as a metal-binding pharmacophore in metalloenzymes. Thioamides, thioureas, and thiocarbamates are considered more stable alternatives to thiols for inhibiting Zn(II)-dependent metalloenzymes, as they exhibit reduced indiscriminate reactivity that can lead to side effects. The interaction often involves the sulfur atom coordinating with the metal ion in the enzyme's active site.
Interactions with Nucleic Acids: Molecular docking studies have revealed that thiourea derivatives can interact with DNA through multiple modes. These include partial intercalation, where a planar aromatic substituent on the thiourea molecule inserts itself between the base pairs of the DNA helix, and groove binding, where the molecule fits into the minor or major grooves of the DNA. These interactions are stabilized by hydrogen bonds between the thiourea N-H groups and the DNA base pairs, as well as hydrophobic and van der Waals forces. The specific mode and strength of binding are influenced by the nature of the substituents on the thiourea scaffold.
Mechanistic Studies of Enzyme and Receptor Binding
The ability of thiourea derivatives to form strong, directed hydrogen bonds makes them effective inhibitors of various enzymes and modulators of receptor functions.
Investigation of Specific Enzyme Inhibition Mechanisms (e.g., Phospholipase A2, Cyclooxygenase-2, Kinases)
Thiourea derivatives have been investigated as inhibitors for a wide range of enzymes, targeting the active site or allosteric sites through specific non-covalent interactions.
Phospholipase A2 (PLA2): PLA2 enzymes are critical in the inflammatory cascade as they release arachidonic acid from cell membranes. Research into inhibitors has shown that octahydroquinazolinone derivatives, which can be synthesized from thiourea, exhibit inhibitory activity against PLA2. mdpi.com Molecular docking studies of related compounds suggest that inhibition is achieved by binding to the enzyme's active site. mdpi.com
Cyclooxygenase-2 (COX-2): As a key enzyme in the synthesis of pro-inflammatory prostaglandins, COX-2 is a major target for anti-inflammatory drugs. Numerous studies have demonstrated that thiourea derivatives can act as potent and selective COX-2 inhibitors. mdpi.comnih.gov Molecular docking simulations indicate that these compounds bind within the COX-2 active site, forming crucial hydrogen bonds with key residues such as Arg120 and Ser530, while other parts of the molecule engage in hydrophobic interactions. nih.gov
Kinases: Protein kinases are central to cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Thiourea derivatives have emerged as a significant class of kinase inhibitors. They have been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAF kinase. mdpi.commdpi.comresearchgate.net The inhibition mechanism often involves the thiourea moiety forming hydrogen bonds with key amino acids in the kinase hinge region, a critical area for ATP binding. For instance, certain derivatives form hydrogen bonds with residues like Asp1046 and Glu885 in the VEGFR2 active site. mdpi.com
Below is a table summarizing the inhibitory activity of selected thiourea derivatives against various enzymes.
| Enzyme Target | Thiourea Derivative Class | Observed IC₅₀ / Activity | Key Interacting Residues (from Docking) | Reference |
|---|---|---|---|---|
| COX-2 | Pyrazole-Thiourea Hybrids | Excellent Selectivity (SI: 18-47) | Arg120, Ser530 | nih.govnih.gov |
| VEGFR-2 | Azetidine-Thiourea Derivatives | IC₅₀ = 25 nM (Compound 16a) | Glu883, Asp1044 | nih.govmdpi.com |
| EGFR | Benzodioxole-Thiourea Derivatives | IC₅₀ = 1.11 µM (Compound 7 vs HCT116) | Not Specified | researchgate.net |
| BRAF (V600E) | N-allylthiourea Derivatives | IC₅₀ = 2.6 µM (Compound 17 vs MCF-7) | Not Specified | mdpi.com |
| Urease | Bis-Acyl-Thiourea Derivatives | IC₅₀ = 1.55 µM | Not Specified | nih.gov |
Modulation of Cellular Pathway Components (e.g., Interleukin-6 levels)
Beyond direct enzyme inhibition, thiourea derivatives can modulate cellular signaling pathways by affecting the levels of key components like cytokines. Interleukin-6 (IL-6) is a pro-inflammatory cytokine involved in a host of diseases. nih.gov Studies on quinazoline-based thiourea derivatives have shown that they can strongly inhibit the release of IL-6 from macrophage-like cells. tjnpr.org This effect has been linked to the inhibition of the NF-κB transcription factor, a pivotal mediator of inflammation. The mechanism involves preventing the translocation of the p65/RelA subunit of NF-κB to the nucleus, thereby suppressing the transcription of target genes like IL-6. tjnpr.org
Theoretical Frameworks for Predicting Interaction Specificity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting how thiourea derivatives interact with biological targets. These theoretical frameworks are essential for the rational design of new molecules with enhanced specificity and selectivity.
Molecular Docking: This is one of the most common techniques used to predict the binding conformation and affinity of a ligand (the thiourea derivative) within the active site of a target protein. mdpi.comresearchgate.net By simulating the interactions, researchers can identify key hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-protein complex. This information helps explain observed structure-activity relationships (SAR) and guides the design of more potent inhibitors.
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of the thiourea derivatives themselves. These calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap provides insight into the molecule's reactivity and stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. This method can assess the stability of the binding mode predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. This provides a more realistic understanding of the interaction compared to the static picture from molecular docking.
These theoretical approaches, when combined with experimental data, create a robust framework for designing thiourea derivatives that can selectively target specific enzymes or receptors, minimizing off-target effects.
Structure Activity Relationship Sar Methodologies and Design Principles for Thiourea Derivatives
Systematic Approaches to SAR Analysis of Thiourea (B124793) Scaffolds
The investigation of structure-activity relationships for thiourea derivatives is a critical aspect of medicinal chemistry, aimed at identifying the structural features essential for their biological activity. farmaciajournal.com Systematic approaches to SAR analysis of the thiourea scaffold often involve a combination of computational and experimental techniques.
Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational tool. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com These models help in predicting the activity of newly designed molecules and understanding the physicochemical properties that govern their efficacy. For thiourea derivatives, QSAR studies have been employed to elucidate the relationship between properties like lipophilicity, electronic effects, and steric parameters, and their observed biological activities, which include antibacterial, antifungal, and anticancer effects. farmaciajournal.comrsc.org
Molecular docking is another powerful computational method used to predict the binding orientation of a ligand to its target protein. nih.govfip.org This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the thiourea derivative and the active site of a biological target. fip.org By understanding these interactions, medicinal chemists can rationally design modifications to the thiourea scaffold to enhance binding affinity and selectivity. fip.org
Experimentally, SAR is often explored through the synthesis and biological evaluation of a library of analogs. nih.gov In the context of the thiourea scaffold, this involves systematically modifying different parts of the molecule, such as the substituents on the nitrogen atoms, and assessing the impact of these changes on a specific biological activity. nih.govnih.gov For instance, a series of acylthiourea derivatives were designed, synthesized, and evaluated for broad-spectrum antiviral activity, leading to the identification of compounds with improved potency. nih.gov
Influence of Substituent Effects on Molecular Interactions
Impact of Electron-Withdrawing and Electron-Donating Groups on Molecular Activity
The electronic properties of substituents on the aryl rings of thiourea derivatives significantly influence their biological activity. rsc.orgnih.gov Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution within the molecule, affecting its ability to form hydrogen bonds and other non-covalent interactions with target receptors. analis.com.my
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), halogen (-F, -Cl, -Br), and trifluoromethyl (-CF3) are common EWGs. The introduction of EWGs, particularly at the para-position of a benzene (B151609) ring, has been shown to be beneficial for enhancing the inhibitory activity of thiourea derivatives against certain enzymes. nih.gov For example, studies on acylthiourea derivatives have demonstrated that compounds with electron-withdrawing atoms like fluorine, chlorine, and bromine exhibit higher antifungal activities. rsc.org The presence of a trifluoromethyl group can increase lipophilicity and metabolic stability, which often correlates with improved biological effect. nih.govmdpi.com In some series of thiourea derivatives, compounds bearing a nitro group showed strong cytotoxic activities, attributed to their strong lipophilicity. rsc.org
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and alkyl groups are considered EDGs. The presence of an EDG like a methoxy group can increase the electron density of the aromatic ring. analis.com.my In some instances, the presence of an electron-donating substituent can lead to lower biological activity compared to derivatives with electron-withdrawing groups. rsc.org
The table below summarizes the effect of various substituents on the biological activity of exemplary thiourea derivatives.
| Substituent Group | Position | Effect on Activity | Reference Compound Class |
| -NO2 (nitro) | para | Enhanced inhibitory activity | Thiourea derivatives |
| -Cl (chloro) | para | Enhanced inhibitory activity | Acylthiourea derivatives |
| -CF3 (trifluoromethyl) | para | Increased lipophilicity and activity | Benzoylthiourea derivatives |
| -OCH3 (methoxy) | para | Variable, sometimes reduced activity | Acylthiourea derivatives |
Role of Steric Hindrance and Stereochemistry in Molecular Design
Steric Hindrance: The size and spatial arrangement of substituents can introduce steric hindrance, which may either positively or negatively affect the binding of a thiourea derivative to its target. fip.orgnih.gov A bulky substituent might prevent the molecule from fitting into the active site of an enzyme, thereby reducing its activity. fip.org Conversely, in some cases, a certain degree of steric bulk is necessary for optimal interaction and can enhance selectivity. nih.gov For example, the introduction of bulky groups at certain positions in some thiourea derivatives has been shown to significantly aid in their antitumor activity. analis.com.my
Stereochemistry: The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in molecular design, as biological systems are often stereospecific. nih.gov Chiral thiourea derivatives can exhibit different biological activities depending on their stereoisomeric form. nih.govnih.gov The effect of stereochemistry on the anticancer activity of chiral thiourea derivatives has been studied, revealing that the spatial orientation of amino acid residues can influence their tumor growth inhibitory activity. nih.gov The separation and study of individual enantiomers are crucial to understanding their specific interactions with biological targets. rsc.org
Rational Design Principles for Modulating Thiourea Functionality and Specificity
Based on the understanding of SAR, several rational design principles can be formulated to modulate the functionality and specificity of thiourea derivatives.
Modification of Aryl Substituents: The systematic introduction of various electron-withdrawing and electron-donating groups on the phenyl rings is a key strategy. For instance, to enhance a particular biological activity, one might introduce strong electron-withdrawing groups like -CF3 or -NO2 at the para position of the phenyl ring. rsc.orgnih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties. For example, replacing a urea (B33335) oxygen with a sulfur to form a thiourea can significantly alter the biological activity profile. biointerfaceresearch.com
Introduction of Chiral Centers: The incorporation of chiral centers can lead to stereoisomers with potentially different and more potent biological activities. nih.gov This approach allows for the exploration of stereospecific interactions with the target.
Scaffold Hopping and Hybridization: Combining the thiourea pharmacophore with other known active scaffolds can lead to hybrid molecules with novel or enhanced activities. mdpi.com This strategy aims to leverage the beneficial properties of different chemical classes.
Lipophilicity and Solubility Balance: Modifying substituents to achieve an optimal balance between lipophilicity and aqueous solubility is crucial for good bioavailability. farmaciajournal.com For example, while increasing lipophilicity can enhance membrane permeability, excessive lipophilicity might lead to poor solubility and absorption. farmaciajournal.com
By applying these principles, medicinal chemists can systematically optimize the structure of thiourea derivatives like "1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea" to develop new compounds with improved therapeutic potential.
Applications of Thiourea Derivatives in Organocatalysis and Coordination Chemistry
Thiourea-Based Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of synthetic chemistry. rsc.org Within this field, thiourea-based catalysts are particularly prominent, especially in asymmetric synthesis, where they facilitate the creation of chiral molecules with high enantioselectivity. rsc.orgrsc.org The fundamental mechanism relies on the ability of the two N-H protons of the thiourea (B124793) group to form a dual hydrogen-bond with an electrophilic substrate, thereby activating it for nucleophilic attack. rsc.org
It is crucial to note that the specific compound under discussion, 1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea, is an achiral molecule. As it lacks a stereocenter or axial chirality, it cannot be used as a catalyst in asymmetric synthesis to induce enantioselectivity. The following sections describe the principles of chiral thiourea catalysis to provide context for the broader class of compounds.
Chiral thiourea organocatalysts operate primarily through non-covalent interactions, specifically dual hydrogen-bonding. rsc.org This mode of activation involves the two N-H groups of the thiourea moiety binding to an electron-deficient functional group on the substrate, such as a carbonyl, imine, or nitro group. rsc.org This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to attack by a nucleophile. researchgate.net
In bifunctional catalysts, a basic group (like a tertiary amine) is often incorporated into the chiral scaffold alongside the thiourea moiety. nih.gov This allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via deprotonation or hydrogen bonding with the basic group), creating a highly organized, stereoselective transition state. rsc.orgnih.gov This dual activation model is highly effective in a variety of reactions, including Michael additions, aza-Henry reactions, and Mannich reactions. nih.govnih.govlibretexts.org
Table 1: Key Asymmetric Reactions Catalyzed by Bifunctional Thioureas This table is for illustrative purposes of reactions catalyzed by chiral thiourea derivatives.
| Reaction Type | Electrophile Activated | Nucleophile Activated | Typical Catalyst Feature |
| Aza-Henry Reaction | N-Boc Imines | Nitroalkanes | Thiourea + Tertiary Amine nih.gov |
| Michael Addition | Nitroolefins | 1,3-Dicarbonyl Compounds | Thiourea + Tertiary Amine libretexts.org |
| Strecker Reaction | Imines | Hydrogen Cyanide (HCN) | Thiourea libretexts.org |
| Petasis Reaction | Quinolium Salts | Alkenylboronic Acids | Thiourea + 1,2-Amino Alcohol nih.govsemanticscholar.org |
The efficacy of a chiral thiourea catalyst is dictated by several design principles aimed at creating a well-defined chiral pocket to control the stereochemical outcome of the reaction.
Chiral Scaffold: The foundation of the catalyst is a rigid chiral backbone, which ensures that the functional groups are held in a fixed spatial arrangement. Common scaffolds are derived from cinchona alkaloids, 1,1'-bi-2-naphthol (B31242) (BINOL), 1,2-diaminocyclohexane, and amino acids. nih.govresearchgate.net
Hydrogen-Bonding Moiety: The thiourea unit is the primary site of interaction with the electrophile. The acidity of the N-H protons, and thus the strength of the hydrogen bonds, can be tuned by adding electron-withdrawing groups to the aryl rings attached to the nitrogen atoms. nih.gov For instance, the inclusion of 3,5-bis(trifluoromethyl)phenyl groups is a common strategy to enhance catalytic activity. libretexts.org
Bifunctionality: As mentioned, incorporating a Lewis basic or Brønsted basic site (e.g., a tertiary amine, phosphine, or amino alcohol) allows for the simultaneous activation of the nucleophile. nih.govsemanticscholar.org The specific geometry and distance between the acidic thiourea and the basic amine are critical for achieving high stereoselectivity. nih.gov
Coordination Chemistry of Thiourea Ligands
Thiourea and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor sites, primarily the nucleophilic sulfur atom and the nitrogen atoms. mdpi.commdpi.com The compound this compound contains a thiourea core and an additional tertiary amine group, making it a potentially polydentate ligand capable of forming stable complexes with various transition metals.
Thiourea derivatives readily form complexes with a wide range of transition metal ions. The soft sulfur donor atom shows a high affinity for soft metal ions. The coordination behavior of this compound is expected to be similar to other N,N'-disubstituted thioureas.
Copper(I), Silver(I), and Gold(I): These d¹⁰ metal ions are soft Lewis acids and exhibit a strong affinity for the soft sulfur donor of the thiourea ligand. nih.gov Gold(I) and Silver(I) complexes often show linear or three-coordinate geometries, with the metal coordinating to the sulfur atom. nih.govnih.gov Depending on the stoichiometry and other ligands present, silver can also form tetrahedral complexes where it is chelated by both the sulfur and a nitrogen atom of the ligand. nih.gov
Palladium(II): Palladium(II) is a d⁸ metal ion that typically forms square planar complexes. nih.gov Thiourea ligands can coordinate to Palladium(II) in a monodentate fashion through the sulfur atom or as a bidentate ligand, chelating through the sulfur and a nitrogen atom. nih.govscientific.net The formation of such complexes is often confirmed by shifts in the C=S stretching frequency in infrared (IR) spectroscopy. researchgate.net
Cobalt(III): Cobalt(III) is a d⁶ metal ion that forms stable octahedral complexes. Thiourea ligands can coordinate to Cobalt(III), often resulting in diamagnetic complexes where the ligand binds through the sulfur and/or nitrogen atoms. nih.gov
The structural versatility of thiourea ligands allows for several coordination modes. mdpi.comtandfonline.com
Monodentate Coordination: The most common mode is coordination through the sulfur atom (κ¹-S), where the thiourea acts as a neutral ligand. mdpi.com This is typical for metals like Palladium(II), Platinum(II), and Gold(I). mdpi.comnih.gov
Bidentate Chelation: Thiourea derivatives can act as bidentate ligands, forming a chelate ring with the metal center. This often involves coordination through the sulfur atom and one of the nitrogen atoms (κ²-S,N). scientific.nettandfonline.com This mode is common in complexes with metals like Palladium(II) and Nickel(II). researchgate.net The presence of the diethylaminopropyl group in this compound offers the potential for forming a larger chelate ring by involving the tertiary amine nitrogen, which could lead to enhanced complex stability.
Bridging Mode: In some polynuclear complexes, the thiourea ligand can bridge two metal centers, typically through the sulfur atom. tandfonline.com
The resulting geometries are diverse and depend on the metal ion's electronic configuration and coordination number. Common geometries include linear for Au(I) and Ag(I), square planar for Pd(II), and octahedral for Co(III). nih.govnih.govresearchgate.net
Table 2: Common Coordination Geometries of Thiourea-Metal Complexes
| Metal Ion | Typical d-electron count | Common Geometry | Typical Coordination Mode |
| Copper(I) | d¹⁰ | Linear / Trigonal Planar | Monodentate (S) |
| Silver(I) | d¹⁰ | Linear / Tetrahedral | Monodentate (S), Bidentate (S,N) nih.gov |
| Gold(I) | d¹⁰ | Linear | Monodentate (S) nih.govnih.gov |
| Palladium(II) | d⁸ | Square Planar | Monodentate (S), Bidentate (S,N) nih.govscientific.net |
| Cobalt(III) | d⁶ | Octahedral | Bidentate (S,N) nih.gov |
Thiourea-metal complexes are effective catalysts in various homogenous catalytic reactions, most notably in carbon-carbon bond-forming cross-coupling reactions. mdpi.com
The Heck cross-coupling reaction , which forms a substituted alkene from an unsaturated halide and an alkene, is a prominent example. wikipedia.orglibretexts.org Palladium catalysts are standard for this transformation. Palladium(II) complexes with thiourea ligands have been successfully employed as homogenous catalysts for the Heck reaction. scientific.netresearchgate.netresearchgate.net In these systems, the thiourea ligand coordinates to the palladium center, stabilizing the catalytic species and influencing its activity and selectivity. researchgate.net A palladium complex of this compound would be expected to show catalytic activity in such reactions, with the ligand coordinating through its sulfur and potentially nitrogen atoms to the palladium center. scientific.netresearchgate.net
Analytical Method Development for 1 3 Diethylaminopropyl 3 Phenyl 2 Thiourea
Chromatographic Techniques for Separation, Isolation, and Quantification
The accurate analysis of 1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea relies on robust chromatographic methods for its separation from complex matrices, precise isolation, and accurate quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques widely employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiourea (B124793) derivatives due to its high resolution and versatility. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach utilizes a nonpolar stationary phase and a polar mobile phase, allowing for the effective separation of moderately polar compounds.
A typical HPLC system for the analysis of this compound would consist of a C18 column, which provides a hydrophobic stationary phase suitable for the retention of the phenyl and diethylaminopropyl groups. The mobile phase often comprises a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic modifier is gradually increased, is often preferred to ensure the efficient elution of the target analyte and other components in the sample matrix.
Detection is commonly achieved using a UV-Vis detector, as the phenyl ring in the this compound structure provides sufficient chromophoric activity for detection at specific wavelengths, typically around 254 nm. The quantification of the compound is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.
| Parameter | Typical Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis at ~254 nm |
| Injection Volume | 5 - 20 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Structural Confirmation
For highly sensitive and specific detection, as well as unequivocal structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. An LC-MS/MS method for this compound would offer significantly lower detection limits compared to HPLC-UV. nih.gov
The compound is first separated using an HPLC system, often with conditions similar to those described for the HPLC-UV method. Following elution from the column, the analyte enters the mass spectrometer source, where it is ionized. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound due to the presence of the basic diethylaminopropyl group, which can be readily protonated.
In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected in the first mass analyzer (Q1), fragmented in the collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity. The selection of specific precursor-to-product ion transitions allows for the confident identification and quantification of this compound, even in complex biological or environmental samples. nih.govresearchgate.net
| Parameter | Typical Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ |
| Product Ions (Q3) | Specific fragments of the parent molecule |
| Collision Gas | Argon or Nitrogen |
Pre-column Derivatization Strategies for Enhanced Detection and Specificity
Pre-column derivatization is a chemical modification process performed prior to chromatographic analysis to improve the analyte's properties for separation and detection. sdiarticle4.comjournalajacr.comresearchgate.net This strategy can be particularly useful for enhancing the detectability and specificity of this compound analysis.
Formation of Fluorescent Thiourea Derivatives for Detection
While this compound possesses a UV-active phenyl group, its native fluorescence is generally low. To significantly enhance detection sensitivity, pre-column derivatization with a fluorescent labeling reagent can be employed. sdiarticle4.comjournalajacr.comresearchgate.net This involves reacting the thiourea compound with a reagent that introduces a highly fluorescent moiety.
Several reagents are available for derivatizing primary and secondary amines, which can be adapted for the thiourea group. For instance, reagents like Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) or fluorescamine (B152294) can react with the amine functionalities under specific pH conditions to form highly fluorescent derivatives. sdiarticle4.com The resulting fluorescent adducts can then be separated by HPLC and detected with a fluorescence detector, offering much lower limits of detection compared to UV detection. nih.gov The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and stable derivatization.
| Derivatizing Agent | Principle | Detection |
| Dansyl chloride | Reacts with amine groups to form fluorescent sulfonamides. | Fluorescence |
| Fluorescamine | Reacts with primary amines to form fluorescent pyrrolinone derivatives. | Fluorescence |
| o-Phthaldialdehyde (OPA) | Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. | Fluorescence |
Derivatization for N-Terminal Sequencing of Proteins and Peptides
A significant application of thiourea derivatives, including those with structures analogous to this compound, is in the N-terminal sequencing of proteins and peptides, a process known as Edman degradation. google.com The traditional Edman reagent, phenyl isothiocyanate (PITC), reacts with the N-terminal amino acid of a peptide to form a phenylthiocarbamoyl (PTC) peptide.
The incorporation of a tertiary amine functionality, such as the diethylaminopropyl group in this compound, into the isothiocyanate reagent offers an improvement to this method. google.com This modification results in a thiourea derivative at the N-terminus of the peptide. google.com The presence of the tertiary amine stabilizes the subsequent thiazolinone derivative formed during the cleavage step of the Edman degradation. google.com This stabilization facilitates more efficient and sensitive analysis, often by mass spectrometry, allowing for the sequential identification of amino acids in a peptide chain. google.com
Q & A
Q. What are the recommended synthetic routes for 1-(3-Diethylaminopropyl)-3-phenyl-2-thiourea, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of thiourea derivatives typically involves nucleophilic addition of amines to isothiocyanates. For analogous compounds like 1-ethyl-3-phenyl-2-thiourea (), the reaction of ethylamine with phenyl isothiocyanate in ethanol or ethyl acetate under mild conditions (room temperature, 12–24 hours) yields ~70–85% purity. For the target compound, substituting ethylamine with 3-diethylaminopropylamine would follow similar principles. Key considerations:
- Solvent choice : Polar aprotic solvents (e.g., DCM) may enhance reactivity compared to ethanol.
- Temperature : Reflux conditions (e.g., 60–80°C) could accelerate reaction kinetics but risk side reactions like oxidation.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for higher purity .
Q. How can crystallographic tools like SHELX and ORTEP-III aid in structural characterization of this thiourea derivative?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For example:
- SHELX Suite (): Use SHELXL for refinement, leveraging its robust algorithms for handling disordered atoms or twinned crystals. Parameters like torsion angles and hydrogen-bonding networks can validate the thiourea moiety's planarity.
- ORTEP-III (): Generate thermal ellipsoid plots to visualize atomic displacement parameters (ADPs), ensuring structural rigidity. For thioureas, ADPs < 0.05 Ų indicate stable conformations.
- Data validation : Cross-check with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to resolve ambiguities in bond lengths or angles .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer: For thiourea derivatives, standard assays include:
- Antimicrobial Activity : Disk diffusion or broth microdilution () against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values < 50 µg/mL suggest therapeutic potential.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ < 10 µM indicating significant activity.
- Enzyme Inhibition : Fluorometric assays (e.g., acetylcholinesterase inhibition) with thioureas acting as competitive inhibitors via hydrogen bonding to catalytic residues .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking resolve contradictions in reported bioactivity data?
Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or molecular conformations. Strategies:
- Density Functional Theory (DFT) (): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. A small HOMO-LUMO gap (<4 eV) correlates with higher electrophilicity and antimicrobial potency.
- AutoDock Vina (): Dock the compound into target proteins (e.g., S. aureus dihydrofolate reductase). A binding affinity ≤ −7.0 kcal/mol supports observed inhibitory effects.
- Solvent Model : Include implicit solvation (e.g., PBS, pH 7.4) to account for hydration effects on binding .
Q. What strategies mitigate steric hindrance in thiourea derivatives during synthetic modification?
Methodological Answer: The diethylaminopropyl group introduces steric bulk, potentially hindering reactivity. Solutions:
- Protecting Groups : Temporarily protect the amine (e.g., Boc or Fmoc) during functionalization of the thiourea core.
- Microwave-Assisted Synthesis : Accelerate reaction rates to overcome steric barriers (e.g., 100°C, 30 minutes vs. 24 hours conventional).
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for aryl substitutions without disturbing the thiourea backbone .
Q. How do structural variations in thiourea derivatives impact enzyme inhibition mechanisms?
Methodological Answer: Comparative studies of this compound vs. analogs (e.g., 1-phenethyl-3-phenyl-2-thiourea in ) reveal:
- Hydrogen Bonding : The thiourea sulfur and NH groups form critical interactions with catalytic residues (e.g., Ser195 in chymotrypsin).
- Substituent Effects : Bulky groups (e.g., diethylaminopropyl) may reduce binding affinity but enhance selectivity by excluding off-target enzymes.
- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility or bioactivity across studies?
Methodological Answer:
- Solubility Variability : If reported solubility ranges from 10–50 µg/mL (e.g., ), verify buffer pH and ionic strength. Use shake-flask method with HPLC quantification for consistency.
- Bioactivity Conflicts : Replicate assays under standardized conditions (e.g., ATCC cell lines, identical media). Meta-analysis of IC₅₀ values using tools like RevMan can identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
